molecular formula C6H12OS B15309073 (3-Methyloxolan-3-yl)methanethiol

(3-Methyloxolan-3-yl)methanethiol

Cat. No.: B15309073
M. Wt: 132.23 g/mol
InChI Key: WMMKIYNQZARYCG-UHFFFAOYSA-N
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Description

(3-Methyloxolan-3-yl)methanethiol is a chemical compound categorized within heterocyclic building blocks and is characterized by a tetrahydrofuran (oxolane) ring substituted with a thiol-functionalized methyl group. This structure makes it a valuable intermediate in organic synthesis and materials science research. As a furan-based thiol, it is expected to possess high-impact organoleptic properties; structurally similar compounds are documented for their potent, sulfurous, and roasted meaty aromas and are applied in the development of savory flavor compositions at parts-per-million concentrations . Researchers exploring microbial volatile organic compounds (mVOCs) may find relevance in this molecule, as related heterocyclic compounds are investigated in the context of fungal and bacterial metabolism . In pharmaceutical research, heterocyclic scaffolds like the oxolane ring are privileged structures in drug discovery, and the incorporation of a methyl group and a thiol function can be critical for optimizing a drug candidate's binding affinity and metabolic stability through the so-called "magic methyl effect" and disulfide bridge formation . The thiol group offers a versatile handle for further chemical modifications, including nucleophilic substitution and the formation of disulfide bonds, making this compound a promising precursor for synthesizing more complex molecules for application in agrochemistry, material science, and fragrance development. This product is intended for research and development purposes only and is not for human, veterinary, or therapeutic use.

Properties

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

(3-methyloxolan-3-yl)methanethiol

InChI

InChI=1S/C6H12OS/c1-6(5-8)2-3-7-4-6/h8H,2-5H2,1H3

InChI Key

WMMKIYNQZARYCG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC1)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyloxolan-3-yl)methanethiol typically involves the reaction of 3-methyloxolane with methanethiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the thiol addition to the oxolane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Methyloxolan-3-yl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Methyloxolan-3-yl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methyloxolan-3-yl)methanethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Methanethiol (CH3SH)

Structure and Reactivity : Methanethiol is a volatile aliphatic thiol with a simple methyl group bonded to a sulfhydryl (-SH) group. Its small size and high volatility make it a key intermediate in the sulfur cycle .
Biological Role :

  • Sulfur Cycle: Methanotrophs aerobically oxidize methane and degrade methanethiol to prevent inhibition of methane oxidation. The mtoX gene encodes methanethiol oxidase, a detoxification enzyme critical in methanotrophs like Methylacidiphilum fumariolicum SolV .
  • Food Industry : Methanethiol is a major volatile sulfur compound in cheese, produced via methionine-γ-lyase (MGL) activity in Brevibacterium. It is enzymatically or chemically oxidized to dimethyl disulfide (DMDS) or reacts with fatty acids to form thioesters .

Key Differences :

  • The steric bulk of the oxolane ring may hinder enzymatic interactions, making it less susceptible to degradation by methanethiol oxidase compared to CH3SH.

(3-Chlorophenyl)methanethiol

Structure and Applications : This compound features a chlorophenyl group attached to a methanethiol group. The electron-withdrawing chlorine atom increases the acidity of the thiol group, enhancing its reactivity in nucleophilic reactions .
Industrial Use : It is employed as a research chemical in organic synthesis, particularly in the preparation of sulfur-containing polymers or pharmaceuticals. High-purity batches are available for pilot-scale or production applications .

Key Differences :

  • The aromatic chlorophenyl group in (3-Chlorophenyl)methanethiol contrasts with the aliphatic oxolane ring in the target compound, leading to divergent solubility profiles (lipophilic vs. moderately polar).
  • The chlorine substituent may confer greater stability under oxidative conditions compared to the oxolane ring, which could be prone to ring-opening reactions.

Data Table: Structural and Functional Comparison

Compound Name Key Functional Groups Volatility Biological/Industrial Role Key References
(3-Methyloxolan-3-yl)methanethiol Oxolane ring, thiol Moderate Research applications (e.g., ligand design) N/A
Methanethiol Aliphatic thiol High Sulfur cycle, cheese ripening, methanotrophy inhibitor
(3-Chlorophenyl)methanethiol Aromatic chloro-thiol Low Organic synthesis, pharmaceuticals

Research Findings and Mechanistic Insights

  • Enzymatic Interactions: Methanethiol’s inhibition of methane oxidation in methanotrophs highlights the importance of detoxification pathways. The mtoX gene is widespread among methanotrophs, suggesting evolutionary conservation of this mechanism .
  • Synthetic Utility : (3-Chlorophenyl)methanethiol’s applications in research underscore the versatility of aryl-thiols in cross-coupling reactions. The target compound’s oxolane ring could similarly serve as a chiral scaffold in asymmetric synthesis, though this remains speculative without direct evidence.
  • Stability : Methanethiol’s high volatility limits its industrial use unless stabilized. The oxolane ring in this compound may mitigate this issue, making it more suitable for controlled-release applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Methyloxolan-3-yl)methanethiol, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer: The compound is synthesized via methanol thiolation, where methanol reacts with hydrogen sulfide over heterogeneous catalysts. The acid-base properties of catalysts (e.g., K₂WO₄/alumina) critically influence selectivity toward methanethiol derivatives versus dimethyl sulfide. Optimizing reaction temperature (e.g., 360°C for K₂WO₄) and reducing Lewis acid site concentration can enhance methanethiol selectivity, albeit at the cost of reduced methanol conversion rates .

Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the oxolane ring structure and methylthiol substitution. Mass spectrometry (MS) and Proton Transfer Reaction Mass Spectrometry (PTR-MS) enable trace-level detection of volatile impurities (e.g., residual methanethiol or dimethyl sulfide). Gas chromatography coupled with sulfur chemiluminescence detection (GC-SCD) is recommended for quantifying sulfur-containing byproducts .

Advanced Research Questions

Q. How do the acid-base properties of heterogeneous catalysts influence the selectivity and conversion efficiency in the synthesis of this compound from methanol and hydrogen sulfide?

  • Methodological Answer: Strong Lewis acid sites in catalysts promote methanol conversion but favor dimethyl sulfide formation. In contrast, basic promoters (e.g., K₂CO₃) enhance methanethiol selectivity by stabilizing intermediate thiolate species. A balance is achieved by modifying support materials (e.g., alumina) with alkali metals to reduce acid strength while maintaining sufficient activity. Kinetic studies using fixed-bed reactors under varying pressure (1–5 bar) and H₂S:CH₃OH molar ratios (1.5–3.0) can refine this balance .

Q. What methodological approaches are recommended to resolve contradictions in experimental data regarding the atmospheric reactivity and environmental impact of this compound?

  • Methodological Answer: Discrepancies in atmospheric lifetime estimates arise from variable detection limits of traditional methods (e.g., FTIR) versus advanced techniques like cavity ring-down spectroscopy (CRDS). To resolve conflicts, combine satellite-derived sulfur aerosol data with laboratory kinetic studies under controlled humidity and UV exposure. Computational modeling (e.g., GEOS-Chem) can integrate field measurements from oceanographic surveys (e.g., Southern Ocean sampling) to validate oxidation pathways and climate feedback mechanisms .

Q. What are the mechanisms by which this compound inhibits microbial activity in methanotrophic bacteria, and how can these interactions be quantitatively modeled?

  • Methodological Answer: Methanethiol derivatives competitively inhibit methane monooxygenase (MMO) enzymes in methanotrophs like Methylacidiphilum fumariolicum SolV, disrupting methane oxidation. In vitro assays with purified MMO and methanethiol oxidase (MTO) can quantify inhibition constants (Kᵢ). Transcriptomic analysis of mtoX gene expression under methanethiol stress reveals detoxification pathways. Kinetic models incorporating H₂S production rates and methanethiol degradation stoichiometry (CH₃SH:H₂S ≈ 1:1) predict threshold concentrations (e.g., >3 µM) causing growth arrest .

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